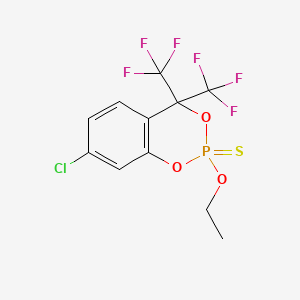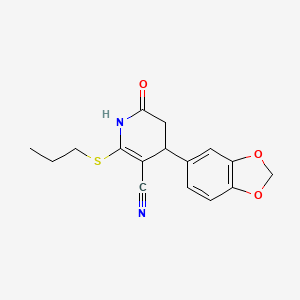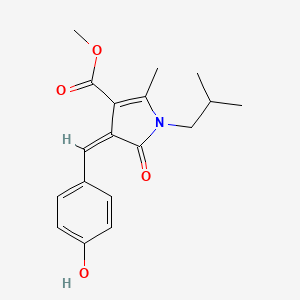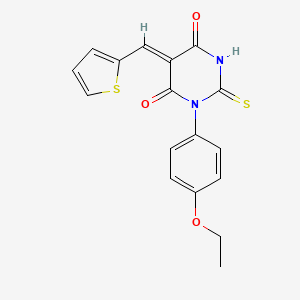
7-chloro-2-ethoxy-4,4-bis(trifluoromethyl)-4H-1,3,2-benzodioxaphosphinine 2-sulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-chloro-2-ethoxy-4,4-bis(trifluoromethyl)-4H-1,3,2-benzodioxaphosphinine 2-sulfide is a complex organophosphorus compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2-ethoxy-4,4-bis(trifluoromethyl)-4H-1,3,2-benzodioxaphosphinine 2-sulfide typically involves multi-step organic reactions. The starting materials might include chlorinated aromatic compounds, ethoxy groups, and trifluoromethyl groups. The reaction conditions often require specific catalysts, solvents, and controlled temperatures to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of such compounds would likely involve large-scale chemical reactors, precise control of reaction conditions, and purification processes to obtain high-purity products. Techniques such as distillation, crystallization, and chromatography might be employed.
化学反応の分析
Types of Reactions
Oxidation: This compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions could lead to the formation of phosphines or other reduced phosphorus-containing species.
Substitution: The compound might participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce phosphines.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a reagent or intermediate in the synthesis of more complex molecules. Its unique structure might make it useful in studying reaction mechanisms or developing new synthetic methodologies.
Biology
In biological research, derivatives of this compound might be explored for their potential biological activity, such as enzyme inhibition or antimicrobial properties.
Medicine
Pharmaceutical research might investigate this compound for its potential therapeutic effects, including anti-inflammatory, anticancer, or antiviral activities.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 7-chloro-2-ethoxy-4,4-bis(trifluoromethyl)-4H-1,3,2-benzodioxaphosphinine 2-sulfide would depend on its specific application. For example, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would vary based on the compound’s specific use.
類似化合物との比較
Similar Compounds
- 7-chloro-2-ethoxy-4,4-bis(trifluoromethyl)-4H-1,3,2-benzodioxaphosphinine 2-oxide
- 7-chloro-2-ethoxy-4,4-bis(trifluoromethyl)-4H-1,3,2-benzodioxaphosphinine 2-sulfone
Uniqueness
Compared to similar compounds, 7-chloro-2-ethoxy-4,4-bis(trifluoromethyl)-4H-1,3,2-benzodioxaphosphinine 2-sulfide might exhibit unique reactivity due to the presence of the sulfide group. This could influence its chemical behavior, making it more or less reactive in certain types of reactions.
特性
分子式 |
C11H8ClF6O3PS |
|---|---|
分子量 |
400.66 g/mol |
IUPAC名 |
7-chloro-2-ethoxy-2-sulfanylidene-4,4-bis(trifluoromethyl)-1,3,2λ5-benzodioxaphosphinine |
InChI |
InChI=1S/C11H8ClF6O3PS/c1-2-19-22(23)20-8-5-6(12)3-4-7(8)9(21-22,10(13,14)15)11(16,17)18/h3-5H,2H2,1H3 |
InChIキー |
GNUBUEVYUWKMHZ-UHFFFAOYSA-N |
正規SMILES |
CCOP1(=S)OC2=C(C=CC(=C2)Cl)C(O1)(C(F)(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 4-[(3,4-dichlorophenyl)amino]-6,8-dimethylquinoline-3-carboxylate](/img/structure/B11641424.png)

![5-(4-Butoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11641427.png)

![Ethyl 5-methyl-7-(3-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11641441.png)
![5-(4-tert-butylphenyl)-4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11641446.png)
![1-(9H-carbazol-9-yl)-3-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}propan-2-ol](/img/structure/B11641453.png)


![4-[4-(allyloxy)-2-methylbenzoyl]-5-(4-bromophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11641466.png)
![2-{[3-cyano-4-(furan-2-yl)-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B11641476.png)
![N-[1-(Adamantan-1-YL)ethyl]-5-[4-(4-chlorobenzenesulfonyl)piperazin-1-YL]-2-nitroaniline](/img/structure/B11641481.png)
![1-(4-Methylcyclohexyl)-4-[(3-nitrophenyl)methyl]piperazine](/img/structure/B11641483.png)
